molecular formula C14H15NO B8499700 N,O-Dibenzylhydroxylamine CAS No. 4383-24-8

N,O-Dibenzylhydroxylamine

Cat. No.: B8499700
CAS No.: 4383-24-8
M. Wt: 213.27 g/mol
InChI Key: WUUIYHZKEXDJKH-UHFFFAOYSA-N
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Description

N,O-Dibenzylhydroxylamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

4383-24-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-phenyl-N-phenylmethoxymethanamine

InChI

InChI=1S/C14H15NO/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

WUUIYHZKEXDJKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4 g of O-benzylhydroxylamine, 4.28 g of benzyl bromide, and 12 g of K2CO3 in 50 ml of ethanol was stirred at 50° C. overnight. After removal of organic solvent, water was added to the residue and the mixture was then extracted with ethyl acetate. The combined extracts were dried and evaporated to give 4 g of crude product. Purification by dry column chromatography gave 1.8 g of oily product.
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4 g
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4.28 g
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12 g
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of 25.0 g O-benzylbenzaldoxime in 100 ml of methanol is mixed with 3.0 g of sodium cyanoborohydride and a few mg of methyl orange indicator. Methanolic hydrochloric acid is added to keep the color of the reaction mixture pale pink (pH=3). After stirring at room temperature for 3 hours, 5.0 more grams of sodium cyanoborohydride is added and the reaction mixture (pH=3) is stirred at room temperature for 12 hours. The reaction mixture is alkalified with aqueous sodium hydroxide and then extracted with methylene chloride. The combined organic layer is washed with water, brine, dried (MgSO4) and evaporated to give the crude product. Liquid chromatography affords the title compound as a colorless liquid.
Name
O-benzylbenzaldoxime
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25 g
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reactant
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3 g
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reactant
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100 mL
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